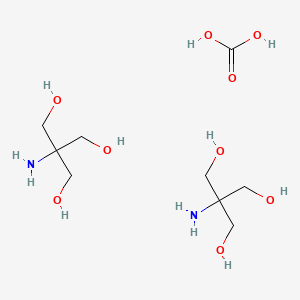

Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2)

Descripción general

Descripción

Tris is an organic compound with the formula (HOCH2)3CNH2 . It is one of the twenty Good’s buffers and is extensively used in biochemistry and molecular biology as a component of buffer solutions . It contains a primary amine and thus undergoes the reactions associated with typical amines, e.g., condensations with aldehydes .

Molecular Structure Analysis

Tris has a molecular formula of C4H11NO3 . It contains a primary amine group and three hydroxymethyl groups attached to a central carbon atom .Chemical Reactions Analysis

Tris undergoes the reactions associated with typical amines, such as condensations with aldehydes . It also complexes with metal ions in solution .Physical And Chemical Properties Analysis

Tris is a white crystalline powder with a molar mass of 121.136 g·mol−1 . It has a melting point of >175-176 °C and a boiling point of 219 °C . It is soluble in water, with a solubility of 50 g/100 mL at 25 °C . The conjugate acid of Tris has a pKa of 8.07 at 25 °C .Aplicaciones Científicas De Investigación

Atmospheric Carbon Dioxide Capture

TRIS carbonate is used in the synthesis of a trinuclear Cd (II) complex with tris (2-aminoethyl)amine ligand. This complex has the ability to spontaneously capture atmospheric CO2 as a carbonate anion . This application is particularly important in terms of fundamental research and potential applicability for reducing the concentration of CO2, a major greenhouse gas .

Luminescent Properties

The trinuclear Cd (II) complex with tris (2-aminoethyl)amine ligand, synthesized using TRIS carbonate, exhibits luminescent properties. These properties were investigated and could have potential applications in the field of luminescent materials .

Salmonella Detection in Animal Feed

TRIS phosphate carbonate (TPC) is used as a pre-enrichment medium for detecting Salmonella in animal feed. A study compared TPC with buffered peptone water (BPW) and found that different feed ingredients showed varying initial and final pH values. The study highlights the importance of choosing the right pre-enrichment medium for accurate Salmonella detection in animal feed .

Buffering Capacity in Pre-Enrichments

TRIS phosphate carbonate (TPC) and buffered peptone water (BPW) buffering capacities were compared as pre-enrichment mediums for the detection of Salmonella in feed ingredients. The study found differences when comparing pH values by sample type .

Mecanismo De Acción

Target of Action

TRIS carbonate, also known as TRISCARBONATE or Carbonic acid, compound with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2), is primarily used as a buffer in biological systems . Its primary targets are enzymes such as alkaline phosphatase . Alkaline phosphatase is an important enzyme used in many scientific and clinical assays .

Mode of Action

TRIS carbonate interacts with its targets, such as alkaline phosphatase, by affecting the enzyme’s activity. The presence of TRIS has been found to increase the Vmax and Km values for alkaline phosphatase at each pH tested, indicating an increase in the enzyme’s affinity for its substrate and its maximal cleavage rate . This interaction results in changes in the enzyme’s activity and its ability to carry out its function .

Biochemical Pathways

The action of TRIS carbonate affects the biochemical pathways involving its target enzymes. For instance, in the case of alkaline phosphatase, TRIS carbonate influences the enzyme’s activity, which in turn impacts the biochemical pathways that the enzyme is involved in . The exact downstream effects would depend on the specific pathways that the target enzyme is part of.

Pharmacokinetics

The pharmacokinetics of TRIS carbonate involves its absorption, distribution, metabolism, and excretion (ADME). It is rapidly eliminated by the kidney, with 75% excreted in the urine after 8 hours . A linear correlation between creatinine-clearance and TRIS-clearance has been observed . The bioavailability of TRIS carbonate would be influenced by these ADME properties.

Result of Action

The result of TRIS carbonate’s action is the modulation of the activity of its target enzymes. For example, the presence of TRIS has been found to reduce the stability of enzymes when immobilized, an effect that can be observed at different pH levels . This modulation of enzyme activity can have various molecular and cellular effects, depending on the specific roles of the target enzymes.

Action Environment

The action, efficacy, and stability of TRIS carbonate can be influenced by various environmental factors. For instance, the pH of the environment can impact the effectiveness of TRIS carbonate as a buffer . Additionally, the presence of other substances in the environment, such as other buffers or solvents, can also affect the action of TRIS carbonate .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;carbonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H11NO3.CH2O3/c2*5-4(1-6,2-7)3-8;2-1(3)4/h2*6-8H,1-3,5H2;(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQWVHROHDZXRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1071119 | |

| Record name | Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

TRIS carbonate | |

CAS RN |

68123-29-5 | |

| Record name | Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068123295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the structural characteristics of hexahydroxybenzene triscarbonate (C9O9) and its analogs?

A1: Hexahydroxybenzene triscarbonate (C9O9) and its sulfur-containing analogs (C9S9, C9O6S3, C9O3S6) exhibit a planar D3h structure as their preferred geometry, as opposed to a C3v bowl structure. This finding stems from ab initio molecular orbital calculations conducted at the HF and MP2 levels. []

Q2: What makes hexahydroxybenzene triscarbonate (C9O9) and its analogs interesting for material science?

A2: These compounds are particularly intriguing due to their potential to decompose into carbon oxides (COx) and/or carbon sulfides (CSx) upon pyrolysis. This characteristic makes them attractive for studying the formation mechanisms of carbon-based materials and exploring their use as precursors for novel materials. []

Q3: Can cyclic carbonates be used to synthesize polyurethane foams without using isocyanates?

A3: Yes, cyclic carbonates present a promising alternative to isocyanates in polyurethane foam production. Recent research has focused on synthesizing non-isocyanate polyurethane (NIPU) foams by reacting cyclic carbonates with diamines. This approach utilizes sodium bicarbonate (SBC) as a chemical foaming agent, offering a greener and potentially healthier alternative to conventional methods. []

Q4: How does the concentration of sodium bicarbonate (SBC) impact the properties of NIPU foams?

A4: Varying the SBC content in NIPU foam synthesis influences the foam's density and microstructure. Further research is exploring the optimal SBC concentration to achieve desired foam properties for specific applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.2]octan-2-one](/img/structure/B1266623.png)